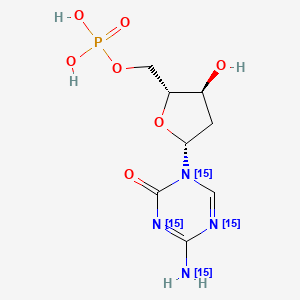
5-Aza-2'-deoxy Cytidine-15N4 5'-Monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-Aza-2’-deoxycytidine, which is known for its role in inhibiting DNA methylation. The compound has a molecular formula of C8H13^15N4O7P and a molecular weight of 312.159 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate involves the incorporation of nitrogen-15 isotopes into the cytidine structure. The synthetic route typically starts with the preparation of 5-Aza-2’-deoxycytidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of phosphorylating agents and specific catalysts to ensure the incorporation of the nitrogen-15 isotopes .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for studying isotopic labeling and reaction mechanisms.
Biology: The compound is used in molecular biology to study DNA methylation and gene expression.
Medicine: It has applications in cancer research, particularly in studying the effects of DNA methylation inhibitors on tumor suppressor genes.
作用機序
The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate involves the inhibition of DNA methylation. The compound is incorporated into DNA, where it traps DNA methyltransferases, leading to the depletion of these enzymes and subsequent hypomethylation of DNA. This hypomethylation can reactivate tumor suppressor genes that were silenced by aberrant DNA methylation, making it a valuable tool in cancer research .
類似化合物との比較
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): A DNA-hypomethylating agent used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
5-Azacytidine (Vidaza): Another DNA methylation inhibitor used in the treatment of hematological malignancies.
Uniqueness
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is unique due to its stable isotope labeling with nitrogen-15, which allows for precise tracking and analysis in various research applications. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .
特性
分子式 |
C8H13N4O7P |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
InChIキー |
JQHZISUSXMJEPR-SSDNLDPUSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



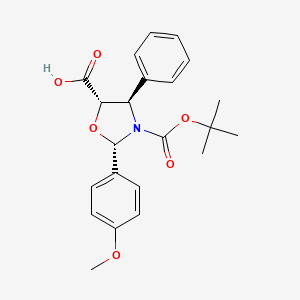
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
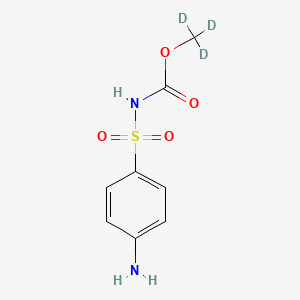
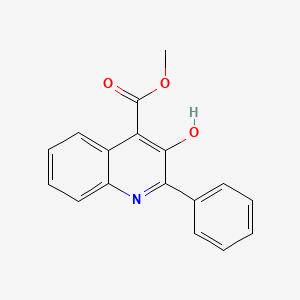
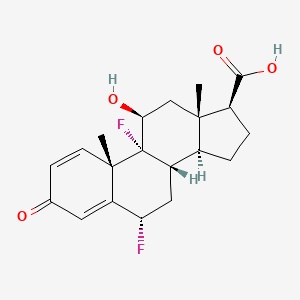
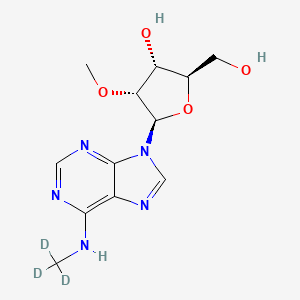
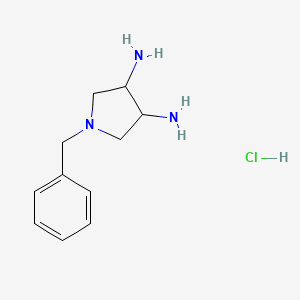
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)



![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
